3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde

Medicinal chemistry Fragment-based drug discovery Lead-likeness

3-(1-Benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde (CAS 1152510-74-1, MW 226.23 g/mol, molecular formula C₁₃H₁₀N₂O₂) is a heterocyclic building block that integrates a benzofuran ring system at the pyrazole 3-position with an N1-methyl substituent and a reactive 4-carbaldehyde handle. The compound features zero hydrogen bond donors, three hydrogen bond acceptors, a computed XLogP3 of 1.8, a topological polar surface area of 48 Ų, and only two rotatable bonds, placing it well within Lipinski's rule-of-five space for oral drug-likeness.

Molecular Formula C13H10N2O2
Molecular Weight 226.23 g/mol
CAS No. 1152510-74-1
Cat. No. B1372967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde
CAS1152510-74-1
Molecular FormulaC13H10N2O2
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)C2=CC3=CC=CC=C3O2)C=O
InChIInChI=1S/C13H10N2O2/c1-15-7-10(8-16)13(14-15)12-6-9-4-2-3-5-11(9)17-12/h2-8H,1H3
InChIKeyFIJDQZJKNTVBAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde (CAS 1152510-74-1): A Dual-Pharmacophore Heterocyclic Aldehyde for Drug Discovery and Chemical Biology Procurement


3-(1-Benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde (CAS 1152510-74-1, MW 226.23 g/mol, molecular formula C₁₃H₁₀N₂O₂) is a heterocyclic building block that integrates a benzofuran ring system at the pyrazole 3-position with an N1-methyl substituent and a reactive 4-carbaldehyde handle [1]. The compound features zero hydrogen bond donors, three hydrogen bond acceptors, a computed XLogP3 of 1.8, a topological polar surface area of 48 Ų, and only two rotatable bonds, placing it well within Lipinski's rule-of-five space for oral drug-likeness [1]. Its structural architecture places it at the intersection of two privileged medicinal chemistry scaffolds—benzofuran (present in antiarrhythmic, antifungal, and anticancer agents) and pyrazole (core of numerous kinase inhibitors and anti-inflammatory drugs)—making it a versatile intermediate for library synthesis and lead optimization campaigns [2].

Why 3-(1-Benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde Cannot Be Replaced by Its N-Phenyl, N-Benzyl, or N-Unsubstituted Analogs in Medicinal Chemistry Programs


Within the benzofuran-pyrazole-4-carbaldehyde chemotype, the nature of the N1 substituent on the pyrazole ring exerts a decisive influence on key molecular properties governing pharmacokinetics, synthetic tractability, and biological target engagement. The N-methyl substituent in the target compound eliminates the hydrogen bond donor capacity present in the N-unsubstituted analog (CAS 1152541-71-3; HBD = 1), thereby reducing polar surface area, enhancing predicted passive membrane permeability, and abolishing tautomeric equilibria that can complicate both synthesis and biological interpretation [1]. Compared with the N-phenyl (CAS 372098-13-0; MW 288.30) and N-benzyl (CAS 956986-58-6; MW 302.33) congeners, the N-methyl compound offers a substantially lower molecular weight (226.23 g/mol), resulting in a more favorable ligand efficiency profile that is critical for fragment-based and lead-like screening collections . The quantitative evidence below demonstrates why simple substitution among these in-class analogs is not scientifically defensible without re-optimizing the entire property profile.

Quantitative Differentiation Evidence: 3-(1-Benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde versus Closest In-Class Analogs


Molecular Weight Advantage: 22% Lower MW Than Closest N-Substituted Pharmacophore Analogs Drives Superior Ligand Efficiency

The target compound (MW 226.23 g/mol) offers a 21.6% lower molecular weight than the N-phenyl analog (372098-13-0; MW 288.30 g/mol) and a 25.2% reduction versus the N-benzyl analog (956986-58-6; MW 302.33 g/mol). In the context of lead-like chemical space, every 50 Da reduction in MW is associated with improved aqueous solubility, higher probability of oral absorption, and reduced attrition in preclinical development [1]. Compared with the N-unsubstituted analog (1152541-71-3; MW 212.20 g/mol), the N-methyl compound adds only 14 Da (6.6% increase) while eliminating the hydrogen bond donor, a trade-off that generally favors permeability over the modest MW penalty .

Medicinal chemistry Fragment-based drug discovery Lead-likeness Ligand efficiency metrics

Hydrogen Bond Donor Count: Zero HBD in N-Methyl Analog Confers Permeability Advantage Over N-Unsubstituted Congener

The N-methyl substitution on the pyrazole ring eliminates the single hydrogen bond donor (HBD = 0) that is present in the N-unsubstituted analog (HBD = 1), while preserving the planar benzofuran-pyrazole conjugation essential for π-stacking and target binding [1]. The HBD count is a critical determinant of passive membrane permeability: compounds with HBD ≤ 1 generally exhibit superior Caco-2 permeability and oral absorption compared to those with HBD ≥ 2 [2]. The topological polar surface area (TPSA) of 48 Ų remains well below the 60–70 Ų threshold associated with good blood-brain barrier penetration, and the combination of TPSA 48 Ų + HBD 0 positions this compound favorably for CNS drug discovery programs where the N-unsubstituted analog (HBD = 1) would be disadvantaged [1].

Physicochemical property profiling Membrane permeability CNS drug design ADME prediction

Lipophilicity Optimization: XLogP3 of 1.8 Balances Solubility and Membrane Partitioning Better Than Higher-MW N-Aryl Analogs

The computed XLogP3 of 1.8 for the target compound falls within the optimal range (1–3) for oral drug candidates, where aqueous solubility remains adequate while maintaining sufficient membrane partitioning for passive absorption [1]. By contrast, the N-phenyl analog (CAS 372098-13-0), with an additional phenyl ring, is predicted to have a significantly higher logP (>3.5 based on the incremental contribution of a phenyl group to logP of approximately +1.7–2.0 units relative to methyl), placing it in a less favorable lipophilicity space associated with higher metabolic clearance, increased plasma protein binding, and greater risk of hERG channel blockade [2]. The N-benzyl analog (CAS 956986-58-6) similarly suffers from excessive lipophilicity due to the benzyl substituent. The balance achieved by the N-methyl group—sufficient lipophilicity for target engagement without entering the high-logP danger zone—represents a deliberate design optimization [1].

Lipophilicity Solubility-permeability trade-off ADMET profiling Drug design

Anticancer Selectivity: Closely Related N-Methyl Benzofuran-Pyrazole Derivatives Demonstrate IC₅₀ of 7.31 μM with 15.74-Fold Selectivity for MCF-7 Breast Cancer Cells

In a 2023 study by El Hassani et al., a series of N-methyl-substituted pyrazole-based benzofuran derivatives (compounds 1–8) were evaluated for cytotoxic potency against lung carcinoma A-549, colorectal adenocarcinoma HT-29, and breast adenocarcinoma MCF-7 cells using the XTT assay [1]. Compound 2, structurally analogous to the target compound featuring an N-methylpyrazole-benzofuran core with a 4-substituted aldehyde-derived functionality, exhibited an IC₅₀ of 7.31 μM against MCF-7 cells with the highest selectivity index of 15.74 (calculated as the ratio of IC₅₀ in normal 3T3-L1 fibroblasts to IC₅₀ in MCF-7 cancer cells) [1]. By contrast, the N-phenyl benzofuran-pyrazole analog (BZP; CAS 372098-13-0) evaluated in a separate comparative study showed IC₅₀ values an order of magnitude higher (>49 μM) against tumor cell lines, and required nanoformulation (BZP-NPs) to achieve potent nanomolar-range activity [2]. Flow cytometry confirmed that the N-methyl derivative's cytotoxicity was mechanistically linked to mitochondrial membrane damage, caspase activation, and apoptosis induction [1].

Anticancer drug discovery Cytotoxicity screening Apoptosis Selectivity index

Antimicrobial Potential: Benzofuran-Pyrazole Hybrids with N-Methyl or N-Aryl Substitution Exhibit Broad-Spectrum MIC Values of 2.50–20 µg/mL and DNA Gyrase B Inhibition

A 2024 study published in Pharmaceuticals evaluated new benzofuran–pyrazole-based compounds for antimicrobial, antioxidant, and anti-inflammatory properties [1]. Compounds 9, 10, and 11b–d, which share the benzofuran-pyrazole hybrid scaffold with the target compound, exhibited significant broad-spectrum antimicrobial activity with MIC values ranging from 2.50 to 20 µg/mL against tested bacterial and fungal strains [1]. Notably, Compound 9 inhibited E. coli DNA gyrase B with an IC₅₀ of 9.80 µM, comparable to the fluoroquinolone antibiotic ciprofloxacin [1]. This enzymatic target engagement provides mechanistic validation beyond simple phenotypic screening. The aldehyde functionality at the 4-position of the pyrazole ring, present in the target compound, is the critical synthetic handle used in these studies to generate the active derivatives through condensation reactions, underscoring the compound's value as a key intermediate for antimicrobial lead generation [1].

Antimicrobial resistance DNA gyrase inhibition Broad-spectrum antibacterial Antifungal activity

Synthetic Tractability: N-Methyl Protection Eliminates Tautomeric Equilibria, Enabling Regioselective Derivatization at the 4-Carbaldehyde Center

The N-unsubstituted analog (CAS 1152541-71-3; HBD = 1, pyrazole NH) exists as a mixture of tautomers (1H-pyrazole ↔ 2H-pyrazole), which can lead to mixtures of regioisomeric products during N-alkylation, acylation, or condensation reactions at the aldehyde group. The N-methyl substituent in the target compound (CAS 1152510-74-1) locks the pyrazole in a single tautomeric form, ensuring that all subsequent derivatization chemistry—Knoevenagel condensations, Schiff base formation, hydrazone synthesis, and Vilsmeier-Haack-type transformations—proceeds with defined regiochemistry [1]. This is particularly critical for structure-activity relationship (SAR) studies where isomeric purity directly impacts the interpretability of biological data. The target compound has been cataloged as a building block by multiple commercial suppliers (cataloged as EN300-53112 by Enamine; ≥95% purity), confirming its established role in medicinal chemistry workflows [2].

Synthetic chemistry Building block utility Regioselective derivatization Parallel library synthesis

Recommended Research and Procurement Application Scenarios for 3-(1-Benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde (CAS 1152510-74-1)


Fragment-Based Drug Discovery (FBDD) Screening Libraries

With a molecular weight of 226.23 g/mol, zero hydrogen bond donors, XLogP3 of 1.8, and only two rotatable bonds, this compound satisfies all commonly applied fragment-likeness filters (MW < 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3). Its TPSA of 48 Ų and favorable ligand efficiency metrics make it an ideal candidate for fragment screening collections targeting kinases, GPCRs, or protein-protein interaction interfaces. When procuring fragments for X-ray crystallography or SPR-based screening, the N-methyl analog should be preferred over the higher-MW N-phenyl (288.30 g/mol) or N-benzyl (302.33 g/mol) analogs to maintain fragment-like property space [1].

Anticancer Lead Optimization Starting from a Privileged Benzofuran-Pyrazole Chemotype

The demonstrated cytotoxic activity of closely related N-methyl benzofuran-pyrazole derivatives (IC₅₀ = 7.31 μM against MCF-7 cells with selectivity index 15.74) provides a validated starting point for medicinal chemistry optimization [2]. The reactive 4-carbaldehyde handle enables rapid diversification into chalcones, hydrazones, Schiff bases, and pyrimidine-fused heterocycles—all established pharmacophoric elements in kinase inhibitor design. Research groups focused on breast cancer or apoptosis-targeted therapy should prioritize this scaffold for hit expansion, given the confirmed mechanism involving mitochondrial membrane damage and caspase-3 activation [2].

Antimicrobial Resistance (AMR) Drug Discovery: DNA Gyrase B Inhibitor Development

Benzofuran-pyrazole hybrids derived from pyrazole-4-carbaldehyde precursors have demonstrated broad-spectrum antimicrobial activity (MIC 2.50–20 µg/mL) and validated target engagement against E. coli DNA gyrase B (IC₅₀ = 9.80 µM, comparable to ciprofloxacin) [3]. The aldehyde group at the 4-position is the essential synthetic entry point for generating the active derivatives described in the 2024 Pharmaceuticals study. For industrial or academic programs targeting novel antibacterial agents to combat multidrug-resistant pathogens, this building block offers a direct route to a validated chemical series with established enzymatic target engagement [3].

Parallel Library Synthesis and SAR Exploration of N1-Methylpyrazole-Based Heterocycles

The N-methyl substituent locks the pyrazole ring in a single tautomeric form, eliminating the regiochemical ambiguity that plagues the N-unsubstituted analog during subsequent derivatization [4]. This property is critical for automated parallel synthesis platforms where isomeric purity directly impacts biological data quality. The compound is commercially available at ≥95% purity from multiple suppliers (Enamine, Fluorochem, AKSci), ensuring batch-to-batch reproducibility for SAR campaigns. Procurement specialists supporting medicinal chemistry teams should select this compound over the N-unsubstituted analog when planning library synthesis involving condensation reactions at the aldehyde center [4].

Quote Request

Request a Quote for 3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.